molecular formula C6H10O5 B564190 (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose CAS No. 4134-97-8

(5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose

Cat. No. B564190
CAS RN: 4134-97-8
M. Wt: 162.1
InChI Key: ZGCHLOWZNKRZSN-PHDIDXHHSA-N
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Description

(5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose, also known as D-xylo-hexopyranos-2-ulose, is a naturally occurring carbohydrate found in various plant sources. It is a pentose sugar, meaning it has five carbon atoms, and is a precursor to several other important compounds, such as xylitol and xylose. D-xylo-hexopyranos-2-ulose has a variety of scientific applications, including its use in synthesis methods, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Methods : Research has detailed various methods for synthesizing derivatives of 3-deoxyaldos-2-uloses, including (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose. One method involves heating solutions of D-glucose and other sugars with benzoylhydrazine and p-toluidine (Khadem, Horton, Meshreki, & Nashed, 1971).
  • Chemical Synthesis from d-Glucose : A specific derivative, ascopyrone P, was synthesized from d-glucose, highlighting the compound's potential for diverse synthetic applications (Andersen, Jensen, & Yu, 2002).

Chemical Properties and Structural Studies

  • Isomeric Composition : Studies have examined the isomeric composition of similar compounds in aqueous solutions, contributing to the understanding of their structural properties (Riordan, Morris, & Kiely, 1993).
  • Photochemical Access : Research has investigated the use of photochemical methods to create alkyl 3-deoxyglycopyranosid-4-ulosides, demonstrating innovative ways to manipulate these compounds (Cossy & Ibhi, 1994).

Applications in Polymer Synthesis and Organic Chemistry

  • Polymer Synthesis : One study explored the co-polymerization of an unsaturated 1,5-anhydro-D-fructose derivative, which is closely related to (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose, revealing its potential in the synthesis of saccharide polymers (Deppe, Glümer, Yu, & Buchholz, 2004).

Novel Compounds and Synthetic Pathways

  • Novel Synthesis Routes : Various studies have introduced novel synthesis routes for derivatives of hexos-5-ulose, which are structurally similar to (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose. These include methods involving epoxidation and hydrolysis of hex-5-enopyranosides (Enright, Tosin, Nieuwenhuyzen, Cronin, & Murphy, 2002).

properties

IUPAC Name

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5?,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPMJDGOAZMIID-GBLJGUNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(C1=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(OC(C1=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675666
Record name (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one

CAS RN

4134-97-8
Record name (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose
Reactant of Route 2
(5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose
Reactant of Route 3
(5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose
Reactant of Route 4
(5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose
Reactant of Route 5
(5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose
Reactant of Route 6
(5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose

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